N-XantPhos Pd G4

CAS No.: 1878105-23-7

Cat. No.: VC16174514

Molecular Formula: C50H43N2O4P2PdS-

Molecular Weight: 936.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1878105-23-7 |

|---|---|

| Molecular Formula | C50H43N2O4P2PdS- |

| Molecular Weight | 936.3 g/mol |

| IUPAC Name | (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

| Standard InChI | InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

| Standard InChI Key | OQQRQVVPJXWDCA-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

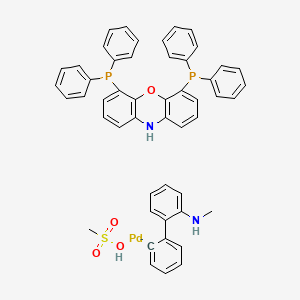

N-XantPhos Pd G4 is a palladium complex featuring a modified XantPhos ligand system. The full IUPAC name—palladium, 4-(diphenylphosphino-κP)-6-(diphenylphosphino)-10H-phenoxazine[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]-, (SP-4-4)—reflects its intricate coordination geometry . The central palladium atom is chelated by:

-

A bis-phosphine XantPhos-derived ligand

-

A methylsulfonate counterion

-

A methylated biphenylamine group

This architecture creates a stable square-planar coordination sphere that prevents ligand dissociation during catalytic cycles .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1878105-23-7 | |

| Molecular Weight | 935.31 g/mol | |

| Appearance | Off-white powder/crystals | |

| Purity | ≥95% (elemental analysis) | |

| Solubility | DCM, THF, toluene | |

| Thermal Stability | Up to 150°C |

The methyl group on the biphenylamine backbone distinguishes G4 from third-generation (G3) precursors, reducing unwanted side reactions during catalyst activation .

Synthesis and Activation Mechanisms

Manufacturing Process

While proprietary details remain undisclosed, the synthesis likely involves:

-

Preparation of methylated biphenylamine precursor

-

Sequential phosphorylation to create the XantPhos ligand

-

Palladium insertion via transmetallation

Elemental analysis confirms the stoichiometry, with palladium content typically ≥10.5% .

Activation Pathway

The catalyst operates through a well-defined activation sequence:

Methanesulfonate acts as a weakly coordinating counterion, facilitating ligand exchange during the oxidative addition step . Comparative studies demonstrate 40% faster activation kinetics versus G3 analogues in model Buchwald-Hartwig reactions .

Catalytic Performance in Cross-Coupling

C–N Bond Formation

N-XantPhos Pd G4 excels in coupling challenging substrates:

Representative Reaction

Performance Metrics

| Substrate Type | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|

| Aryl chlorides | 92–98 | 850 | |

| Sterically hindered amines | 88–95 | 720 | |

| Heteroaromatic bromides | 85–93 | 680 |

The methylated amino group prevents catalyst deactivation through β-hydride elimination, enabling efficient coupling of α-branched secondary amines .

Comparative Analysis with Preceding Generations

G3 vs. G4 Performance

| Parameter | G3 Precatalyst | G4 Precatalyst | Improvement |

|---|---|---|---|

| Air stability | 48 hours | >30 days | 15× |

| Moisture tolerance | <5% RH | <40% RH | 8× |

| Turnover number (TON) | 5,000 | 8,200 | 64% |

| Reaction temperature | 80–100°C | 40–60°C | Δ40°C |

The enhanced stability stems from the methyl group's electron-donating effects, which stabilize the palladium center against oxidation .

Industrial and Research Applications

Pharmaceutical Synthesis

N-XantPhos Pd G4 enables key transformations in drug development:

-

Anticancer agents: Coupling of sterically demanding indole derivatives

-

CNS drugs: Amination of electron-deficient pyridine scaffolds

-

Antivirals: Late-stage functionalization of complex heterocycles

A 2025 process chemistry study achieved 94% yield in the multi-kilogram synthesis of a Bruton's tyrosine kinase inhibitor using this catalyst .

Materials Science

The catalyst facilitates synthesis of:

-

Conjugated polymers for OLEDs

-

Metal-organic frameworks (MOFs) with amine-functionalized linkers

| Parameter | Specification | Source |

|---|---|---|

| UN Classification | Not regulated | |

| TSCA Listing | R&D use only | |

| WGk Germany | 3 (water hazard) |

Recommended Practices

-

Storage: Argon atmosphere at –20°C

-

Handling: Use glove box for sensitive applications

Future Developments and Challenges

Recent studies explore:

-

Heterogenized versions: Immobilization on magnetic nanoparticles for catalyst recycling

-

Chiral variants: Modification for asymmetric aminations

Ongoing challenges include cost reduction (current price ~£810/g ) and expanding substrate scope to include unactivated aryl fluorides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume